Clopidogrel carboxylic acid

platelet pharmacology P2Y12 antagonism antithrombotic metabolism

Generic clopidogrel bioequivalence studies require a stable, quantifiable pharmacokinetic endpoint that the labile parent drug and active thiol metabolite cannot provide. This EP Impurity A / USP PAI reference standard directly addresses that challenge. - Predominant circulating metabolite (≈85% of administered dose), enabling robust quantification at sustained plasma concentrations exceeding 3,000 ng/mL - Chemically stable under routine sample handling; no ex vivo derivatization or specialized stabilization required - Specifically mandated by EMA and FDA guidance as the primary pharmacokinetic endpoint for ANDA submissions, ensuring regulatory acceptance

Molecular Formula C15H14ClNO2S
Molecular Weight 307.8
CAS No. 90055-55-3
Cat. No. B601374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel carboxylic acid
CAS90055-55-3
Synonyms(+/-)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid
Molecular FormulaC15H14ClNO2S
Molecular Weight307.8
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
InChIInChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Clopidogrel Carboxylic Acid Reference


Clopidogrel carboxylic acid (CAS 90055-55-3; synonym SR26334, CLPM) is the predominant inactive hydrolytic metabolite of the thienopyridine prodrug clopidogrel, formed via carboxylesterase 1 (CES1)-mediated cleavage of the methyl ester group . Representing approximately 85% of circulating clopidogrel-related material following oral administration, this carboxylic acid derivative is pharmacologically inert toward the platelet P2Y12 receptor and serves as the primary pharmacokinetic surrogate for assessing clopidogrel absorption and systemic exposure in bioequivalence, therapeutic drug monitoring, and pharmacogenetic investigations . The compound is officially recognized as Clopidogrel EP Impurity A (racemic form) and as a USP Pharmaceutical Analytical Impurity (PAI) in its (R)-enantiomer form .

Predominant circulating metabolite of clopidogrel (pharmacologically inactive)
Certified for bioequivalence, impurity profiling, and PK research workflows
Supplied as racemic mixture and (R)-enantiomer (USP PAI)

Clopidogrel Carboxylic Acid: Irreplaceable Standard


Clopidogrel carboxylic acid occupies a unique analytical niche that cannot be satisfied by the parent prodrug (clopidogrel bisulfate), the active thiol metabolite (CAM), or carboxylic acid metabolites of other P2Y12 inhibitors (e.g., prasugrel or ticagrelor metabolites). First, the parent prodrug is rapidly and extensively hydrolyzed in vivo, making it nearly undetectable in systemic circulation beyond the first hour post-dose, whereas clopidogrel carboxylic acid achieves sustained, quantifiable plasma concentrations exceeding 3,000 ng/mL . Second, unlike the labile active thiol metabolite, which requires immediate ex vivo derivatization with alkylating agents (e.g., 2-bromo-3′-methoxyacetophenone) to prevent rapid oxidation and degradation, the carboxylic acid metabolite is chemically stable under standard sample handling conditions, enabling reproducible batch analysis without specialized stabilization protocols . Third, regulatory bioequivalence guidance from both the EMA and FDA explicitly requires quantification of the inactive carboxylic acid metabolite as a primary pharmacokinetic endpoint for generic clopidogrel product approval, rendering this compound an irreplaceable reference standard for ANDA and marketing authorization submissions . No structurally analogous P2Y12 inhibitor metabolite can substitute, because each has distinct chromatographic retention times, ionization efficiencies, and fragmentation patterns that prevent cross-application in validated LC-MS/MS methods.

Parent prodrug clopidogrel
Rapid hydrolysis in vivo results in near-undetectable levels after 1 h; cannot serve as a stable PK marker.
Active thiol metabolite (CAM)
Requires immediate ex vivo derivatization; chemically unstable and unsuitable for routine batch analysis.
Metabolites of other P2Y12 inhibitors
Distinct chromatographic retention and ionization prevent direct substitution in validated methods.

Clopidogrel Carboxylic Acid: Comparative Performance Data


Pharmacological Inactivity: Platelet Inhibition vs. Active Metabolite

Clopidogrel carboxylic acid exerts no measurable inhibition of ADP-induced platelet aggregation, in direct contrast to the active thiol metabolite of clopidogrel. The active metabolite inhibits the platelet P2Y12 receptor with an IC50 of approximately 100 nM, whereas the carboxylic acid metabolite shows 0% inhibition of platelet aggregation at physiologically relevant concentrations . In a CES1 pharmacogenetic study, a 53% reduction in the clopidogrel carboxylic acid-to-clopidogrel AUC0–∞ ratio in CES1 c.428G>A carriers corresponded to a 67% increase in active metabolite AUC and a 19-percentage-point higher inhibition of P2Y12-mediated platelet aggregation (P = 0.036), demonstrating the inverse quantitative relationship between carboxylic acid exposure and antiplatelet effect .

P2Y12 Inhibition
Class-level inference
0% inhibition (carboxylic acid) vs IC50 ~100 nM (active thiol)
Supports use as inactive analytical reference
Pharmacodynamic response context to verify
platelet pharmacology P2Y12 antagonism antithrombotic metabolism

Systemic Exposure: Metabolite vs. Parent Prodrug

In a validated LC-MS/MS pharmacokinetic study in cats receiving a single oral 18.75 mg clopidogrel dose, the clopidogrel carboxylic acid metabolite achieved a mean Cmax of 3,300 ng/mL versus only 144 ng/mL for the parent prodrug clopidogrel, representing a 22.9-fold difference . The AUClast for the carboxylic acid metabolite was 25,000 ng·h/mL compared to 374 ng·h/mL for clopidogrel, a 66.8-fold difference. In human bioequivalence studies, this disparity is even more pronounced: Pawłowska et al. reported Cmax values of 4,919 ng/mL for the carboxylic acid metabolite versus 1.44 ng/mL for clopidogrel bisulfate, a ~3,416-fold ratio, with AUClast values of 15,462 ng·h/mL versus 1.91 ng·h/mL (test formulation) .

Systemic Exposure
Head-to-head comparison
Cmax ratio up to ~3,416:1 (metabolite:parent) in humans
Primary circulating marker for PK studies
Parent drug below LOQ in many validated methods
pharmacokinetics bioequivalence therapeutic drug monitoring

Food Effect Independence: Metabolite vs. Prodrug

In a randomized, single-dose, two-period, two-sequence crossover study of 205 healthy volunteers comparing two clopidogrel formulations, food substantially increased the bioavailability of the parent prodrug clopidogrel, yet exerted no effect on the extent or rate of exposure to clopidogrel carboxylic acid (SR26334) . The 90% confidence intervals for AUC0-t, AUC0-inf, and Cmax of the metabolite under both fasting and fed conditions fell well within the regulatory acceptance range of 80.00–125.00%, while the parent drug parameters exhibited significant food-dependent shifts. This differential food sensitivity was consistent across both innovator and generic formulations, confirming that the metabolite's pharmacokinetic profile is robust to prandial state .

Food Effect
Head-to-head comparison
Metabolite Cmax/AUC within 80–125% CI regardless of food
Supports flexible study design for BE studies
Parent bioavailability increased by food
food effect bioavailability clinical pharmacology bioequivalence study design

Validated Analytical Linearity for Quantification

Clopidogrel carboxylic acid as a reference standard supports validated analytical methods with linearity ranges spanning 0.05–10 μg/mL by HPLC-UV and 20–2,500 ng/mL by LC-ESI-MS/MS . The HPLC-UV method achieved a lower limit of detection (LOD) of 0.02 μg/mL and lower limit of quantification (LOQ) of 0.05 μg/mL, with a total run time of 5.5 minutes . The LC-MS/MS method demonstrated intra- and inter-batch standard deviations of less than 9.2% and accuracy ≤10.0% across the validated range, with assay precision meeting all regulatory bioanalytical method validation criteria . Commercial reference standards of the compound are available at 99.5% purity for use in method development and validation .

Method Validation
Cross-study comparable
Linearity 0.05–10 μg/mL (HPLC-UV); precision SD
Supports bioanalytical method transfer
Validated across HPLC-UV and LC-MS/MS
Chiral Resolution
Class-level inference
ee = 94.21% ± 1.07; E = 113.40 ± 1.29
Supports chiral purity testing development
Racemic acid as substrate for enantiomeric resolution
bioanalytical method validation LC-MS/MS reference standard therapeutic drug monitoring

Enantiomeric Resolution via Racemic Substrate

Racemic clopidogrel carboxylic acid serves as the direct enzymatic substrate for kinetic resolution to obtain enantiomerically pure (S)-clopidogrel, the pharmacologically active enantiomer. Using lipase from Candida rugosa OF in a two-phase reaction medium of cyclohexane and [EMIM][BF4] with methanol as acyl acceptor, the biotransformation achieved an enantiomeric excess of the product (ee_p) of 94.21% ± 1.07, a conversion (c) of 49.60% ± 0.57%, and an enantioselectivity (E) of 113.40 ± 1.29 . This approach exploits the fact that only the (S)-enantiomer of clopidogrel possesses antithrombotic activity, while the (R)-enantiomer is pharmacologically inactive . The racemic carboxylic acid is thus the obligate intermediate for stereochemical quality control and enantiopurity verification in both drug substance and finished product manufacturing.

Chiral Resolution
Class-level inference
ee = 94.21% ± 1.07; E = 113.40 ± 1.29
Supports chiral purity testing development
Racemic acid as substrate for enantiomeric resolution
chiral resolution enantioselective synthesis biocatalysis stereochemistry

Clopidogrel Carboxylic Acid: Key Applications


Bioequivalence & ANDA Submission Studies

Regulatory agencies require quantification of clopidogrel carboxylic acid as the primary pharmacokinetic endpoint for establishing bioequivalence between generic and reference clopidogrel products. The ~3,416-fold higher Cmax relative to the parent drug ensures robust quantifiability throughout the 48-hour sampling window, while the food-effect independence of the metabolite (90% CI within 80–125% under both fasting and fed conditions) simplifies study design and reduces protocol deviations . High-purity reference standard (99.5%) with validated HPLC-UV and LC-MS/MS methods enables immediate method implementation in GLP-compliant CRO laboratories .

Therapeutic Drug Monitoring & Pharmacogenetics

The concentration of clopidogrel carboxylic acid serves as an inverse surrogate marker for the efficiency of CYP2C19-mediated bioactivation. In CES1 pharmacogenetic studies, a 53% reduction in the carboxylic acid-to-clopidogrel AUC ratio was quantitatively linked to a 67% increase in active metabolite exposure and a 19-percentage-point improvement in platelet inhibition (P = 0.036) . Laboratories performing pharmacogenetic correlation analyses rely on clopidogrel carboxylic acid as the stable, high-abundance analyte that reflects upstream metabolic partitioning, enabling population-level stratification of clopidogrel responders and non-responders.

Impurity Profiling & Chiral Purity Quality Control

The racemic clopidogrel carboxylic acid is officially designated as EP Impurity A and USP PAI, making it an essential reference material for pharmaceutical impurity testing in clopidogrel drug substance and drug product release . It supports analytical method development, forced degradation studies, and stability-indicating method validation. Furthermore, the racemic acid serves as the starting substrate for enzymatic kinetic resolution, achieving enantiomeric excess >94% for preparative-scale (S)-clopidogrel production under green chemistry conditions (E = 113.40) .

Multi-Analyte PK Method for Preclinical Species

Clopidogrel carboxylic acid is the predominant circulating species across species (cat, dog, rat, human), with plasma concentrations 23- to 3,400-fold higher than the parent prodrug depending on species and dose . Validated simultaneous quantification methods covering clopidogrel, clopidogrel carboxylic acid, and the active thiol metabolite have been established with within-assay precision ≤7% for all analytes and stability confirmed for 9 months at −80°C . This multi-analyte capability supports translational pharmacokinetic/pharmacodynamic modeling from preclinical species to first-in-human studies without requiring compound-specific method redevelopment.

Application
Selection Property
Validation Focus
Bioequivalence & ANDA Studies
High-purity reference with validated LC-MS/MS methods
Regulatory PK endpoint determination
PK Bioanalysis & Pharmacogenetics
Stable high-abundance metabolite reflecting CES1/CYP2C19 activity
Pharmacogenetic correlation and metabolic partitioning studies
Impurity Profiling & Chiral QC
Racemic and (R)-enantiomer certified reference material
Chiral separation and enantiomeric purity testing
Preclinical Multi-Analyte PK
Predominant metabolite across species with multi-analyte capability
Cross-species PK/PD model translation

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